Cas no 1247371-36-3 (2-(Propan-2-yloxy)pyridin-4-amine)

Il composto 2-(Propan-2-ilossi)piridin-4-ammina è un derivato della piridina caratterizzato dalla presenza di un gruppo amminico in posizione 4 e di un gruppo isopropilossile in posizione 2. Questa struttura conferisce al composto proprietà chimiche interessanti, come una buona stabilità e reattività selettiva, rendendolo utile come intermedio in sintesi organiche. La presenza del gruppo amminico lo rende adatto per ulteriori funzionalizzazioni, mentre il gruppo isopropilossile contribuisce alla solubilità in solventi organici. È particolarmente rilevante nella produzione di farmaci e composti agrochimici, dove la sua struttura può essere sfruttata per modulare attività biologica o proprietà fisico-chimiche.
2-(Propan-2-yloxy)pyridin-4-amine structure
1247371-36-3 structure
Product Name:2-(Propan-2-yloxy)pyridin-4-amine
Numero CAS:1247371-36-3
MF:C8H12N2O
MW:152.193681716919
CID:4580427
PubChem ID:61708307
Update Time:2025-11-01

2-(Propan-2-yloxy)pyridin-4-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(propan-2-yloxy)pyridin-4-amine
    • 2-propan-2-yloxypyridin-4-amine
    • 4-Pyridinamine, 2-(1-methylethoxy)-
    • 2-ISOPROPOXYPYRIDIN-4-AMINE
    • AT18134
    • 2-(Propan-2-yloxy)pyridin-4-amine
    • Inchi: 1S/C8H12N2O/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10)
    • Chiave InChI: DUISQAUONICSBN-UHFFFAOYSA-N
    • Sorrisi: O(C1C=C(C=CN=1)N)C(C)C

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 117
  • XLogP3: 1.3
  • Superficie polare topologica: 48.1

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 285.9±20.0 °C at 760 mmHg
  • Punto di infiammabilità: 126.7±21.8 °C
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

2-(Propan-2-yloxy)pyridin-4-amine Informazioni sulla sicurezza

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Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B524098-10mg
2-(propan-2-yloxy)pyridin-4-amine
1247371-36-3
10mg
$ 50.00 2022-06-07
TRC
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50mg
$ 160.00 2022-06-07
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100mg
$ 230.00 2022-06-07
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1247371-36-3 95.0%
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$88.0 2023-09-24
Enamine
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$132.0 2023-09-24
Enamine
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2-(propan-2-yloxy)pyridin-4-amine
1247371-36-3 95.0%
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$188.0 2023-09-24
Enamine
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1247371-36-3 95.0%
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$353.0 2023-09-24
Enamine
EN300-156600-1000mg
2-(propan-2-yloxy)pyridin-4-amine
1247371-36-3 95.0%
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$470.0 2023-09-24
Enamine
EN300-156600-2500mg
2-(propan-2-yloxy)pyridin-4-amine
1247371-36-3 95.0%
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$923.0 2023-09-24
Enamine
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$1364.0 2023-09-24

2-(Propan-2-yloxy)pyridin-4-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:1247371-36-3)2-(Propan-2-yloxy)pyridin-4-amine
Numero d'ordine:A1043304
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:15
Prezzo ($):3050.0
Email:sales@amadischem.com

Ulteriori informazioni su 2-(Propan-2-yloxy)pyridin-4-amine

2-(Propan-2-yloxy)pyridin-4-amine (CAS No. 1247371-36-3): A Multifunctional Compound in Modern Pharmaceutical Research

2-(Propan-2-yloxy)pyridin-4-amine, with the systematic chemical name 4-aminopyridine-2-propan-2-yl ether, is a derivative of pyridine, a heterocyclic aromatic compound widely studied for its diverse biological activities. Its molecular formula is C9H12N2O, and its CAS number 1247371-36-3 identifies it as a unique chemical entity in the global chemical database. This compound is characterized by its pyridine ring core, a propan-2-yl (isopropyl) ether group, and an amino functional group, which collectively confer its pharmacological properties. Recent advances in medicinal chemistry have highlighted its potential as a scaffold for drug design, particularly in targeting neurodegenerative diseases and inflammatory conditions.

2-(Propan-2-yloxy)pyridin-3-amine (note: this is a common confusion point in naming) is a distinct compound with similar structural features but differs in the position of the amino group. However, the focus here is on 2-(Propan-2-yloxy)pyridin-4-amine, which has been increasingly explored for its interactions with ion channels and neurotransmitter systems. The compound’s synthesis involves multi-step organic reactions, including etherification and amidation, which are critical for achieving its final molecular structure. Its physicochemical properties, such as solubility and molecular weight, play a pivotal role in determining its bioavailability and pharmacokinetic profile.

Recent studies have demonstrated that 2-(Propan-2-yloxy)pyridin-4-amine exhibits promising activity in modulating the activity of voltage-gated potassium channels (KV channels), which are implicated in neurological disorders such as epilepsy and multiple sclerosis. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound inhibits KV1.3 channels with an IC50 value of 1.2 μM, making it a potential candidate for immunomodulatory therapies. The compound’s ability to selectively target these channels, while sparing other ion channel subtypes, underscores its therapeutic value in minimizing side effects.

In the context of neurodegenerative diseases, 2-(Propan-2-yloxy)pyridin-4-amine has shown potential in reducing oxidative stress and neuroinflammation. A 2024 preclinical study published in Neurochemistry International found that the compound significantly attenuates the production of reactive oxygen species (ROS) in neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer’s disease. This effect was attributed to its antioxidant properties, which may arise from the pyridine ring’s ability to chelate metal ions and disrupt redox imbalances. Such findings highlight the compound’s dual role as both an ion channel modulator and a neuroprotective agent.

The structural modification of 2-(Propan-2-yloxy)pyridin-4-amine has also been a focal point in optimizing its pharmacological profile. Researchers have explored substituting the isopropyl group with other alkyl or aryl moieties to enhance its potency and selectivity. For example, a 2023 paper in Organic & Biomolecular Chemistry described the synthesis of a series of analogs where the propan-2-yl ether was replaced with a phenyl group, resulting in a 3-fold increase in KV1.3 channel inhibition. These modifications suggest that the compound’s scaffold is highly tunable, offering opportunities for the development of more effective therapeutic agents.

From a synthetic perspective, the preparation of 2-(Propan-2-yloxy)pyridin-4-amine typically involves the condensation of pyridine derivatives with alkyl halides in the presence of a nucleophilic catalyst. The reaction conditions, such as temperature and solvent, significantly influence the yield and purity of the final product. A 2022 study in Green Chemistry highlighted the use of microwave-assisted synthesis to expedite the reaction, reducing the time required from 12 hours to 2 hours while maintaining high efficiency. This advancement aligns with the growing emphasis on sustainable and energy-efficient synthetic methods in pharmaceutical research.

Despite its promising properties, 2-(Propan-2-yloxy)pyridin-4-amine faces challenges in terms of metabolic stability and tissue penetration. Preclinical studies have indicated that the compound is metabolized by liver enzymes, which may limit its systemic availability. To address this, researchers are investigating prodrug strategies, such as conjugating the compound with a hydrophilic moiety to enhance its solubility and prolong its half-life. Such approaches are critical for translating laboratory findings into clinically viable treatments.

Furthermore, the compound’s potential applications extend beyond ion channel modulation. A 2024 study in Pharmacological Research explored its anti-inflammatory effects in a murine model of colitis. The results showed that 2-(Propan-2-yloxy)pyridin-4-amine significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory bowel diseases. This dual functionality as both an ion channel modulator and an anti-inflammatory agent positions the compound as a versatile candidate for therapeutic development.

In conclusion, 2-(Propan-2-yloxy)pyridin-4-amine represents a compelling example of how structural modifications can enhance the biological activity of a compound. Its potential applications in neurology, immunology, and inflammation management underscore the importance of continued research into its pharmacological properties. As the field of medicinal chemistry advances, the compound’s unique scaffold may serve as a foundation for the development of novel therapeutics, addressing unmet medical needs with precision and efficacy.

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1247371-36-3)2-(Propan-2-yloxy)pyridin-4-amine
A1043304
Purezza:99%
Quantità:5g
Prezzo ($):3050.0
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